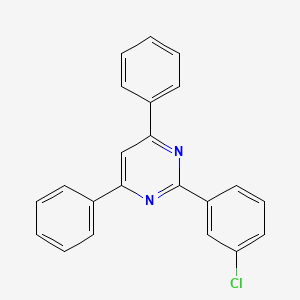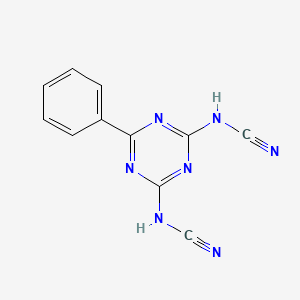
(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide is a chemical compound that belongs to the class of triazine derivatives. Triazines are heterocyclic compounds containing three nitrogen atoms at positions 1, 3, and 5 of the ring. This particular compound features a phenyl group attached to the triazine ring, along with two cyanamide groups at positions 2 and 4. The presence of these functional groups imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide typically involves the reaction of 2,4-diamino-6-phenyl-1,3,5-triazine with cyanogen bromide under controlled conditions. The reaction is carried out in an organic solvent such as acetonitrile or dichloromethane, and the temperature is maintained at around 0-5°C to ensure the stability of the reactants and products. The reaction proceeds through the formation of intermediate species, which then undergoes cyclization to form the desired triazine derivative.
Industrial Production Methods
In an industrial setting, the production of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. Additionally, the use of automated systems for monitoring and controlling the reaction can further enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazine derivatives.
Substitution: The cyanamide groups can undergo nucleophilic substitution reactions with various nucleophiles, such as amines or thiols, to form substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Amines or thiols in the presence of a base such as triethylamine or sodium hydroxide.
Major Products Formed
Oxidation: Oxidized triazine derivatives with additional oxygen-containing functional groups.
Reduction: Reduced triazine derivatives with hydrogenated functional groups.
Substitution: Substituted triazine derivatives with various functional groups replacing the cyanamide groups.
科学研究应用
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex triazine derivatives and polymers.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of advanced materials, such as high-performance polymers and coatings, due to its thermal stability and chemical resistance.
作用机制
The mechanism of action of N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide involves its interaction with specific molecular targets and pathways. The compound can bind to nucleophilic sites on proteins and nucleic acids, leading to the formation of covalent adducts. This interaction can disrupt the normal function of these biomolecules, resulting in various biological effects. Additionally, the compound’s ability to undergo redox reactions can generate reactive oxygen species, which can further contribute to its biological activity.
相似化合物的比较
N,N’-(6-Phenyl-1,3,5-triazine-2,4-diyl)dicyanamide can be compared with other triazine derivatives, such as:
2,4-Diamino-6-phenyl-1,3,5-triazine: Similar structure but lacks the cyanamide groups, leading to different chemical reactivity and applications.
2,4,6-Trichloro-1,3,5-triazine: Contains chlorine atoms instead of cyanamide groups, used primarily in the synthesis of herbicides and other agrochemicals.
2,4-Diamino-6-methyl-1,3,5-triazine: Contains a methyl group instead of a phenyl group, resulting in different physical and chemical properties.
属性
CAS 编号 |
87994-41-0 |
|---|---|
分子式 |
C11H7N7 |
分子量 |
237.22 g/mol |
IUPAC 名称 |
[4-(cyanoamino)-6-phenyl-1,3,5-triazin-2-yl]cyanamide |
InChI |
InChI=1S/C11H7N7/c12-6-14-10-16-9(8-4-2-1-3-5-8)17-11(18-10)15-7-13/h1-5H,(H2,14,15,16,17,18) |
InChI 键 |
KNTRRWFMNABGSL-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=NC(=NC(=N2)NC#N)NC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


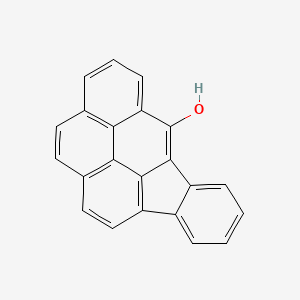
![(2-Methyl-2H-benzo[d][1,2,3]triazol-5-yl)methanol](/img/structure/B13139762.png)
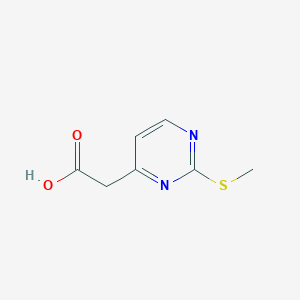
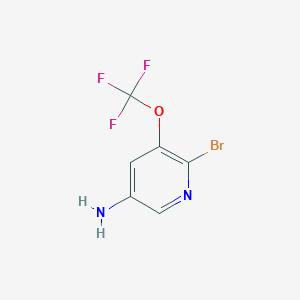
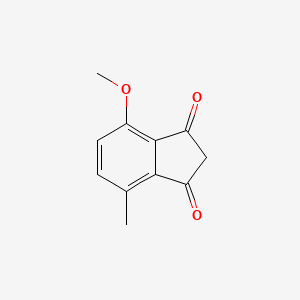
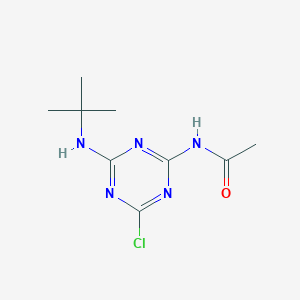
![D-myo-Inositol,1-[(2S,3R,4E)-2-amino-3-hydroxy-4-octadecen-1-ylhydrogenphosphate]](/img/structure/B13139786.png)

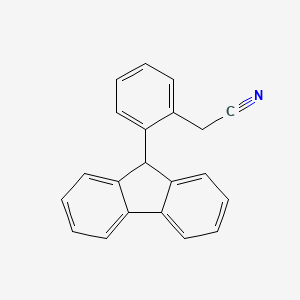
![Cyanamide, thieno[3,2-b]thiophene-2,5-diylidenebis-](/img/structure/B13139791.png)
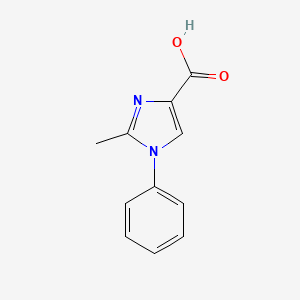
![7-Bromo-8-chloropyrido[2,3-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B13139814.png)
